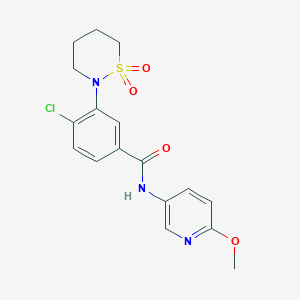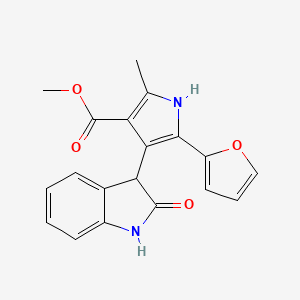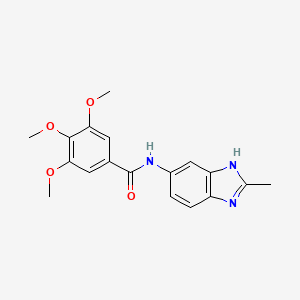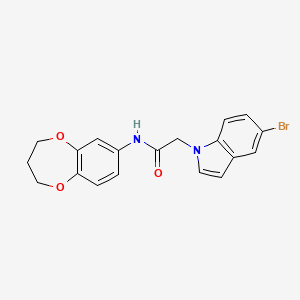![molecular formula C18H14N4O2S B10986458 N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10986458.png)
N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a synthetic organic compound that features an indole moiety, a pyridazine ring, and a thiophene group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Construction of the Pyridazine Ring: The pyridazine ring can be formed via cyclization reactions involving hydrazine derivatives and diketones.
Thiophene Incorporation: The thiophene group can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Final Assembly: The final compound is assembled by linking the indole, pyridazine, and thiophene units through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the indole or thiophene moieties.
Reduction: Reduction reactions could target the pyridazine ring or the carbonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1H-indol-4-yl)-2-[6-oxo-3-(phenyl)pyridazin-1(6H)-yl]acetamide
- N-(1H-indol-4-yl)-2-[6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl]acetamide
Uniqueness
The presence of the thiophene group in N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide may confer unique electronic properties and biological activities compared to its analogs with phenyl or furan groups.
Eigenschaften
Molekularformel |
C18H14N4O2S |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-(1H-indol-4-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C18H14N4O2S/c23-17(20-14-4-1-3-13-12(14)8-9-19-13)11-22-18(24)7-6-15(21-22)16-5-2-10-25-16/h1-10,19H,11H2,(H,20,23) |
InChI-Schlüssel |
LNSHYBZWTYOSJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B10986375.png)



![N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10986395.png)

![propan-2-yl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B10986414.png)
![Ethyl 2-{[3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10986418.png)
![6-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-hexanone](/img/structure/B10986430.png)

![methyl 5-isopropyl-2-(2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-ylcarboxamido)thiazole-4-carboxylate](/img/structure/B10986434.png)
![Methyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-5-ethyl-1,3-thiazole-4-carboxylate](/img/structure/B10986439.png)
![5-(3-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10986448.png)
![2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10986450.png)
